molecular formula C14H15N B1294935 4,4'-Dimethyldiphenylamine CAS No. 620-93-9

4,4'-Dimethyldiphenylamine

Cat. No.: B1294935
CAS No.: 620-93-9
M. Wt: 197.27 g/mol
InChI Key: RHPVVNRNAHRJOQ-UHFFFAOYSA-N
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Description

It is a white to light brown crystalline solid with a melting point of 78-82°C and a boiling point of 330°C . This compound is used in various applications due to its unique chemical properties.

Synthetic Routes and Reaction Conditions:

    Direct Reaction Method: This method involves the reaction between aromatic halogen compounds and aromatic primary amines.

    Acylation and Hydrolysis Method: In this method, p-toluidine is first acylated and then reacted with p-iodotoluene, followed by hydrolysis to yield 4,4’-dimethyldiphenylamine.

Industrial Production Methods: Industrial production of 4,4’-dimethyldiphenylamine typically involves large-scale synthesis using the above-mentioned methods, with careful control of reaction conditions to optimize yield and purity.

Types of Reactions:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Various electrophiles under acidic or basic conditions.

Major Products Formed:

    Oxidation: Formation of corresponding quinones or nitro compounds.

    Reduction: Formation of amines or other reduced derivatives.

    Substitution: Formation of substituted aromatic compounds.

Mechanism of Action

The mechanism of action of 4,4’-dimethyldiphenylamine involves its interaction with various molecular targets and pathways. It can act as an electron donor or acceptor in redox reactions, influencing the activity of enzymes and other proteins. Its aromatic structure allows it to participate in π-π interactions, affecting molecular recognition and binding .

Comparison with Similar Compounds

Uniqueness: 4,4’-Dimethyldiphenylamine is unique due to its specific electronic and steric properties conferred by the methyl groups. These properties influence its reactivity and interactions in chemical and biological systems, making it distinct from its analogs .

Properties

IUPAC Name

4-methyl-N-(4-methylphenyl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N/c1-11-3-7-13(8-4-11)15-14-9-5-12(2)6-10-14/h3-10,15H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHPVVNRNAHRJOQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC2=CC=C(C=C2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5060726
Record name 4,4'-Dimethyldiphenylamine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

197.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

620-93-9
Record name Bis(4-methylphenyl)amine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=620-93-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzenamine, 4-methyl-N-(4-methylphenyl)-
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzenamine, 4-methyl-N-(4-methylphenyl)-
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 4,4'-Dimethyldiphenylamine
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Di-p-tolylamine
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Synthesis routes and methods I

Procedure details

In a 500-ml four-necked flask were charged 56 ml of 1,2,3,4-tetrahydronaphthalene (boiling point: 207° C.) as a solvent and 91.1 g (0.83 mol) of p-toluidine, followed by the addition of 25.6 g (0.23 mol) of anhydrous calcium chloride and 30.8 g (0.23 mol) of anhydrous aluminum chloride under stirring. The resulting mixture was reacted at 210 to 220° C. for 3 hours under a nitrogen atmosphere. After cooling, the reaction mixture was added with 126 ml of toluene, followed by charging in 160 g of ice water. The resulting mixture was stirred and allowed to stand, and then the resulting water layer was separate out. The organic layer was washed successively with 150 ml of a 5% aqueous solution of hydrochloric acid, 100 ml of a 5% aqueous solution of sodium bicarbonate and 100 ml of water. After removal of the organic solvent by distillation under reduced pressure, 80 ml of methanol was added to the residue and the mixture was crystallized overnight at −3 to −8° C. The resulting crystals were collected by filtration, washed with 30 ml of methanol and then dried, whereby 57.1 g (yield: 69.8%) of the title compound was obtained as white crystals. As a result of HPLC. analysis (column: YMC-A-312, detection UV: 280 nm, flow rate: 1.0 ml/min, eluent: acetonitrile/water=8/2), the compound was found to have a purity of 99.8%.
Quantity
91.1 g
Type
reactant
Reaction Step One
Quantity
25.6 g
Type
reactant
Reaction Step One
Quantity
30.8 g
Type
reactant
Reaction Step One
Quantity
126 mL
Type
reactant
Reaction Step Two
Quantity
56 mL
Type
solvent
Reaction Step Three
[Compound]
Name
ice water
Quantity
160 g
Type
solvent
Reaction Step Four
Yield
69.8%

Synthesis routes and methods II

Procedure details

To a round bottom flask (3 L) equipped with a condenser a Dean-Stark trap, a mechanical stirrer, and an argon-outlet with a thermometer, was added 4'-methylacetanilide (448 g, 3.0 mol), 4-iodotoluene (746 g, 3.4 mol, from Aldrich), potassium carbonate (830 g, 6.0 mol), copper sulfate (20 g), and toluene (50 mL). The reaction mixture was heated at 210° C. for 24 hours in an oil bath. The resulting solution was decanted to a round bottom flask (5 L) and the remaining solid was washed with hot ethanol (3×500). To the combined mixtures were added potassium hydroxide (340 g) and water (400 mL) and then refluxed for 24 h. To resulting solution was added concentrated HCI (400 mL) dropwise followed by toluene (1,000 mL). The mixture was refluxed for 10 min. The hot organic layer (top) was separated, washed with a hot water (500 mL×2), and concentrated under reduced pressure. The resulting solid was recrystallized from the mixture of toluene (100 mL) and hexanes (700 mL). The obtained wet crystals were ground with a mortar and pestle, filtered, washed with hexanes (100 mL), and dried in air for 24 hours to give brown crystals (360 g, 6 mol). The filtrate was concentrated under reduced pressure and recrystallized from the mixture of toluene (20 mL) and hexanes (150 mL) to give a brown solid (120 g, second crop). The combined solid was distilled at 165 oC. and 1 Torr to give a white solid (445 g) while the forerun first portion (15 g, distilled at 65-80°C. and 1 Torr) was discarded. The white solid was recrystallized from hexanes (500 mL) to give a white solid (422 g, 71% yield). Melting point: 80-82° C. (lit. 79°oo C. TCl catalog) 1H-NMR (CDCl3): 7.04 (d, 4H), 6.93 (d, 4H), 5.45 (s, br, 1H), 2.33 (s, 6H) ppm. Note that when iodotoluenes from Oakwood Product Inc., or Charkit Chemical Inc., were used, the above reaction was very slow. Three portions of CuSO4 (50 g) was added every 10 hours and the reaction was completed in 40 hours (over 95% conversion of 4'-methylacetanilide). During work-up after hydrolysis, suction filtraton was required to remove copper residues.
[Compound]
Name
iodotoluenes
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
50 g
Type
catalyst
Reaction Step Three

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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